molecular formula C11H21NO6 B1682594 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid CAS No. 108466-89-3

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid

Cat. No.: B1682594
CAS No.: 108466-89-3
M. Wt: 263.29 g/mol
InChI Key: OMBVJVWVXRNDSL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is a synthetic organic compound with the molecular formula C11H21NO6 It is characterized by the presence of multiple functional groups, including an oxo group, ether linkages, and an azatridecan backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethylpropanoic acid and ethylene glycol.

    Formation of Intermediates: The initial step involves the esterification of 2,2-dimethylpropanoic acid with ethylene glycol to form an ester intermediate.

    Oxidation and Ether Formation: The ester intermediate undergoes oxidation to introduce the oxo group, followed by etherification to form the trioxa linkage.

    Azatridecan Backbone Formation:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ether linkages and azatridecan backbone can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-oxo-3,8,11-trioxa-5,14-diazahexadecan-16-oic acid: This compound has a similar structure but with additional nitrogen atoms in the backbone.

    2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate: This compound has a similar trioxa and azatridecan structure but with different functional groups.

Uniqueness

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVJVWVXRNDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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